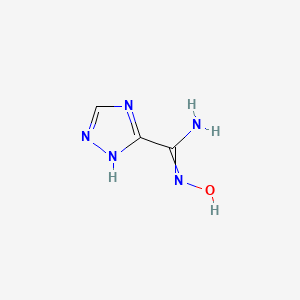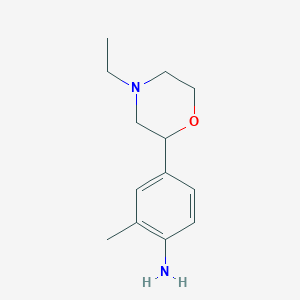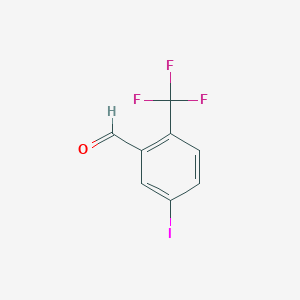
Disodium;2-(carboxymethylamino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;2-(carboxymethylamino)acetic acid, also known as iminodiacetic acid, is an organic compound with the chemical formula C4H7NO4. It is a colorless crystalline solid that is soluble in water. This compound is widely used in various industrial and scientific applications due to its ability to form stable complexes with metal ions.
准备方法
Synthetic Routes and Reaction Conditions
Disodium;2-(carboxymethylamino)acetic acid can be synthesized through the reaction of chloroacetic acid with ammonia. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the amino group of ammonia, resulting in the formation of iminodiacetic acid. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the continuous addition of chloroacetic acid to a solution of ammonia under controlled conditions. The reaction mixture is then heated to promote the formation of the desired product. The resulting solution is neutralized with sodium hydroxide to obtain the disodium salt of iminodiacetic acid, which is then purified through crystallization.
化学反应分析
Types of Reactions
Disodium;2-(carboxymethylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrilotriacetic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Nitrilotriacetic acid is a major product formed from the oxidation of this compound.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
科学研究应用
Disodium;2-(carboxymethylamino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which is useful in analytical chemistry and metal ion separation processes.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to metal ions and facilitating their excretion from the body.
Industry: The compound is used in the formulation of detergents, water treatment chemicals, and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of disodium;2-(carboxymethylamino)acetic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions by coordinating through its carboxylate and amino groups. This chelation process sequesters metal ions, preventing them from participating in unwanted chemical reactions. In medical applications, this mechanism is utilized to remove toxic metal ions from the body.
相似化合物的比较
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a similar structure but with four carboxylate groups.
Nitrilotriacetic acid (NTA): Another chelating agent with three carboxylate groups and similar applications.
Uniqueness
Disodium;2-(carboxymethylamino)acetic acid is unique in its specific binding affinity and stability with certain metal ions. Compared to EDTA and NTA, it offers different chelation properties that can be advantageous in specific applications, such as selective metal ion removal and stabilization in industrial processes.
属性
分子式 |
C4H7NNa2O4+2 |
|---|---|
分子量 |
179.08 g/mol |
IUPAC 名称 |
disodium;2-(carboxymethylamino)acetic acid |
InChI |
InChI=1S/C4H7NO4.2Na/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;/q;2*+1 |
InChI 键 |
HAXVIVNBOQIMTE-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)O)NCC(=O)O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)










![Rel-methyl (1R,2R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11818775.png)
![2-[(1R,5S)-3-oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B11818778.png)

